Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate
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Overview
Description
This compound features a unique structure that includes a prop-2-yn-1-yl group, a bromine atom, an ethoxy group, and a fluorobenzyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the benzoate core by esterification of 3-bromo-5-ethoxy-4-hydroxybenzoic acid with prop-2-yn-1-ol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Next, the fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves reacting the intermediate ester with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and bases such as potassium carbonate or sodium hydride.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can be compared with other similar compounds such as:
Prop-2-yn-1-yl benzoate: Lacks the bromine, ethoxy, and fluorobenzyl groups, making it less versatile in chemical reactions.
3-bromo-5-ethoxy-4-hydroxybenzoic acid: Lacks the prop-2-yn-1-yl and fluorobenzyl groups, limiting its applications in synthesis.
2-fluorobenzyl bromide: A simpler molecule used as a reagent in the synthesis of more complex compounds.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16BrFO4 |
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Molecular Weight |
407.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H16BrFO4/c1-3-9-24-19(22)14-10-15(20)18(17(11-14)23-4-2)25-12-13-7-5-6-8-16(13)21/h1,5-8,10-11H,4,9,12H2,2H3 |
InChI Key |
JPDWOBZLMZZXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=CC=C2F |
Origin of Product |
United States |
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